2,6-Dimethylpyridine-4-sulfonyl chloride
Overview
Description
2,6-Dimethylpyridine-4-sulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyridine-4-sulfonyl chloride typically involves the sulfonylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with this compound.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 2,6-Dimethylpyridine-4-sulfonyl chloride is widely used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters . It is also used in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological and medicinal research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions . It is also employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and dyes . Its reactivity and functional group compatibility make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
- 2,4-Dimethylpyridine-3-sulfonyl chloride
- 2,5-Dimethylpyridine-4-sulfonyl chloride
- 3,5-Dimethylpyridine-4-sulfonyl chloride
Comparison: Compared to its analogs, 2,6-Dimethylpyridine-4-sulfonyl chloride is unique due to the specific positioning of the methyl groups and the sulfonyl chloride group. This unique structure influences its reactivity and the types of reactions it can undergo . For example, the steric hindrance provided by the methyl groups at the 2 and 6 positions can affect the compound’s reactivity and selectivity in certain reactions .
Properties
IUPAC Name |
2,6-dimethylpyridine-4-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFNEOYZKVGGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275105 | |
Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025509-76-5 | |
Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025509-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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